4-Cyclopropyl-3-mehtoxyphenylboronic acid
Overview
Description
4-Cyclopropyl-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol. This compound is known for its unique chemical and biological properties, making it a valuable reagent in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses reagents such as B(Oi-Pr)3 or B(OMe)3 under mild conditions . The Suzuki–Miyaura coupling reaction is also a common method for preparing boronic acids, utilizing palladium catalysts and base conditions .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . These reactions are conducted under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce phenols .
Scientific Research Applications
4-Cyclopropyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Medicine: Explored for its role in drug development, including as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methoxyphenylboronic acid involves its ability to act as a Lewis acid, facilitating various chemical reactions . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition is often achieved through the formation of a reversible covalent bond with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the cyclopropyl and methoxy substituents.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of a methoxy group, used in organic synthesis and enzyme inhibition studies.
Uniqueness
4-Cyclopropyl-3-methoxyphenylboronic acid is unique due to its cyclopropyl and methoxy substituents, which confer distinct chemical and biological properties . These substituents enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
(4-cyclopropyl-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKMNUATASWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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